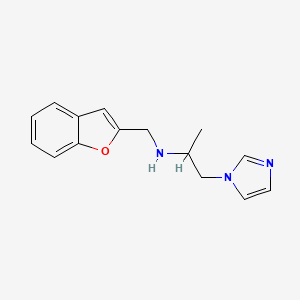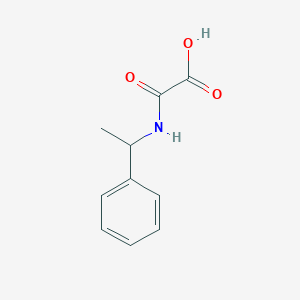
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid, commonly known as IMFA, is a chemical compound that has caught the attention of the scientific community due to its potential therapeutic applications. IMFA is a derivative of indole, a heterocyclic compound that is widely distributed in nature and has been shown to possess a range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of IMFA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. IMFA has been shown to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, IMFA has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
IMFA has been shown to possess several biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that IMFA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit inflammation. In animal models, IMFA has been shown to reduce tumor growth, decrease inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IMFA in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, IMFA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using IMFA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Direcciones Futuras
There are several potential future directions for research on IMFA. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of IMFA and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and formulations of IMFA could improve its accessibility and potential therapeutic applications.
Conclusion:
In conclusion, IMFA is a promising compound with a range of potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed to fully understand its potential, IMFA represents a promising avenue for the development of new therapeutics.
Métodos De Síntesis
IMFA can be synthesized in several ways, but the most common method involves the reaction of indole-3-acetic acid with 2-methylfuran-3-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure IMFA.
Aplicaciones Científicas De Investigación
IMFA has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have investigated the potential of IMFA as a therapeutic agent for various diseases, such as cancer, HIV, and Alzheimer's disease.
Propiedades
IUPAC Name |
5-(indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-13(15(17)18)8-12(19-10)9-16-7-6-11-4-2-3-5-14(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMFJPQBZQYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2C=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)




![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
